Magnesium molybdate

Beschreibung

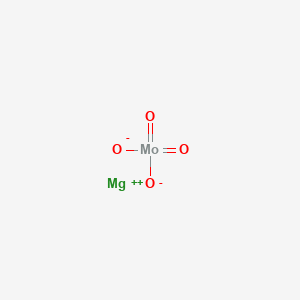

Structure

2D Structure

Eigenschaften

IUPAC Name |

magnesium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.Mo.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODMKKOKHKJFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgMoO4 | |

| Record name | magnesium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160263 | |

| Record name | Magnesium molybdate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White powder; [Strem Chemicals MSDS] | |

| Record name | Magnesium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13767-03-8, 12013-21-7 | |

| Record name | Magnesium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium molybdate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium molybdenum oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU5M6MZI9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Magnesium Molybdate

Solution-Based Synthetic Approaches

Solution-based methods offer excellent control over particle size, morphology, and purity of the resulting magnesium molybdate (B1676688). ontosight.ai These techniques typically involve the reaction of magnesium and molybdenum precursors in a liquid medium.

Hydrothermal and Solvothermal Synthesis Methods

Hydrothermal and solvothermal syntheses are versatile techniques for producing crystalline materials from solutions under elevated temperature and pressure. In a typical hydrothermal synthesis of magnesium molybdate monohydrate (MgMoO₄·H₂O), aqueous solutions of a magnesium salt, such as magnesium chloride (MgCl₂), and a molybdate source, like sodium molybdate (Na₂MoO₄), are mixed and heated in a sealed vessel. uu.nl For instance, mixing equal volumes of 1 M solutions of Na₂MoO₄ and MgCl₂ in 0.5 M hydrochloric acid (HCl) at 155°C for 3 days yields crystalline MgMoO₄·H₂O. uu.nl The pH of the initial solution is a critical parameter, with a pH of 6 being reported for this specific synthesis. uu.nl

Solvothermal synthesis is a similar process where a non-aqueous solvent is used instead of water. This method can influence the resulting particle morphology. For example, magnesium hydroxide (B78521) (Mg(OH)₂) nanotubes have been synthesized via a solvothermal treatment of a colloidal hydroxide solution. acs.org This suggests the potential for creating specific nanostructures of this compound by carefully selecting the solvent and reaction conditions.

| Precursors | Solvent | Temperature (°C) | Time (days) | Product |

| Sodium Molybdate (Na₂MoO₄), Magnesium Chloride (MgCl₂) | Water (in 0.5 M HCl) | 155 | 3 | This compound Monohydrate (MgMoO₄·H₂O) |

| Colloidal Magnesium Hydroxide | Water/Ammonia | - | - | Magnesium Hydroxide (Mg(OH)₂) nanotubes |

Co-precipitation Techniques

Co-precipitation is a straightforward and widely used method for synthesizing this compound. mdpi.com This technique involves dissolving soluble salts of magnesium and molybdenum in a solvent, typically water, and then inducing precipitation by adding a precipitating agent or adjusting the solution's pH. researchgate.net

In one approach, an aqueous solution of a magnesium salt is added dropwise to a molybdate solution. For instance, a magnesium nitrate (B79036) (Mg(NO₃)₂) solution can be added to a sodium molybdate solution with constant stirring. rsc.org The resulting precipitate, a hydrated form of this compound, is then filtered, washed with a mixture of deionized water and ethanol, and dried at a relatively low temperature (e.g., 60°C). rsc.org Subsequent calcination at a high temperature, such as 900°C for 2 hours, is often required to obtain the final crystalline this compound. rsc.org The pH of the filtrate is typically adjusted to 7 during the washing process. researchgate.net

| Magnesium Precursor | Molybdenum Precursor | Key Steps | Final Product |

| Magnesium Nitrate (Mg(NO₃)₂) | Sodium Molybdate (Na₂MoO₄) | Dropwise addition, stirring, centrifugation, washing, drying (60°C), calcination (900°C, 2h) | This compound (MgMoO₄) |

| Magnesium Salt | Ammonium (B1175870) Molybdate | pH adjustment, filtration, drying | This compound (MgMoO₄) |

Sol-Gel Routes

The sol-gel method provides a pathway to synthesize homogenous, single-phase this compound at a nanoscale. rsc.org This process involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a 'gel' (a solid network enclosing the liquid phase).

A common sol-gel route for MgMoO₄ involves dissolving magnesium nitrate and ammonium molybdate in distilled water. rsc.org A chelating agent, such as citric acid, is often added to the solution, followed by a gelling agent like ethylene (B1197577) glycol. The mixture is heated to promote the formation of a viscous gel. This gel is then dried and calcined at a specific temperature to yield the final this compound product. For example, a precursor gel can be calcined at temperatures ranging from 600°C to 800°C for several hours. This process has been shown to produce single-phase MgMoO₄ with a uniform nanosphere morphology. rsc.org Another variation uses a modified sol-gel method, also known as citrate (B86180) complexation, to prepare complex molybdate structures. researchgate.net

| Precursors | Key Reagents | Calcination Temperature (°C) | Resulting Morphology |

| Magnesium Nitrate, Ammonium Molybdate | Citric Acid, Ethylene Glycol | 600-800 | Uniform nanospheres |

| Inorganic Salt-Precursor | Aqueous solution | - | Turbostratic structures in xerogel |

Synthesis from Aqueous Precursor Solutions

This compound can be synthesized by reacting aqueous solutions of its precursors, which can be a straightforward method for obtaining the compound. rsc.org This approach is particularly relevant for applications where the material is formed in-situ or where a simple mixing process is desired.

For example, in the context of preparing ⁹⁹Mo/⁹⁹mTc generators, this compound compounds are synthesized by mixing solutions of a magnesium salt, such as magnesium chloride (MgCl₂·6H₂O), with ammonium molybdate solutions. nih.gov The characteristics of the final product are influenced by several factors, including the concentration of the magnesium salt, the Mg:Mo molar ratio, and the pH of the molybdate solution. nih.gov Optimal results for this specific application were achieved using 0.1 mol/L MgCl₂·6H₂O solutions, a molybdate solution at pH 7, and a Mg:Mo molar ratio of 1:1. nih.gov

| Magnesium Precursor | Molybdenum Precursor | pH | Mg:Mo Molar Ratio |

| Magnesium Chloride (MgCl₂·6H₂O) (0.1 mol/L) | Ammonium Molybdate | 7 | 1:1 |

Solid-State and Thermochemical Syntheses

Solid-state synthesis methods involve the reaction of solid precursors at elevated temperatures to form the desired product. These methods are often simple and scalable.

Conventional Solid-State Reaction Methods

The conventional solid-state reaction is a traditional and straightforward method for preparing this compound. imist.ma This technique typically involves intimately mixing powdered reactants, such as magnesium oxide (MgO) and molybdenum trioxide (MoO₃), and then heating the mixture at high temperatures for an extended period to allow for diffusion and reaction to occur. researchgate.netariel.ac.il

The reaction between MgO and MoO₃ to form MgMoO₄ is exothermic. ariel.ac.il Sintering temperatures for this reaction are often high, around 1173 K (900°C), with reaction times ranging from 10 to 24 hours. ariel.ac.il To ensure a complete reaction, the mixture may need to be ground and re-heated multiple times. Another approach involves the thermal decomposition of a precursor complex. For example, a solid-state mixture of magnesium nitrate, ammonium molybdate, and oxalic acid can be ground together and heated. imist.ma The thermal decomposition of this oxalate (B1200264) precursor at 500°C leads to the formation of β-MgMoO₄ nanoparticles. imist.ma A new solid-state method involves mixing and grinding magnesium nitrate, ammonium molybdate, and oxalic acid in their solid state in a specific ratio (1/7:3:1, respectively) without any solvent. mdpi.com

| Reactants | Temperature (°C) | Time (hours) | Key Features |

| Magnesium Oxide (MgO), Molybdenum Trioxide (MoO₃) | ~900 | 10-24 | High temperature, long duration sintering |

| Magnesium Nitrate, Ammonium Molybdate, Oxalic Acid | 500 | - | Thermal decomposition of an oxalate precursor |

| Magnesium Nitrate, Ammonium Molybdate, Oxalic Acid | - | - | Solvent-free grinding and mixing |

Thermal Decomposition of Oxalate Precursors

The thermal decomposition of oxalate precursors represents a significant method for synthesizing this compound (MgMoO₄), particularly for producing nano-structured forms of the compound. imist.malew.ro This technique involves the initial formation of a metal-oxalate complex, which is subsequently heated to decompose it into the desired oxide product. lew.rodtic.mil

A typical synthesis begins with the solid-state grinding of magnesium nitrate (Mg(NO₃)₂·6H₂O), ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O), and oxalic acid (H₂C₂O₄·2H₂O). imist.maimist.ma This mixture is heated to a moderate temperature, for instance 160 °C, to facilitate the creation of an oxalate precursor complex. imist.mamdpi.com During this step, excess oxalic acid acts as a reducing agent for the nitrate and molybdenum(VI) anions. mdpi.com The precursor is then subjected to thermal decomposition (calcination) at a higher temperature, such as 500 °C, in air. imist.maimist.ma This process results in the formation of β-MgMoO₄, the monoclinic phase of this compound. imist.ma

The thermal behavior of the oxalate precursor can be analyzed using techniques like Thermogravimetric Analysis (TGA). TGA curves show distinct weight loss stages corresponding to the evaporation of water, sublimation of excess oxalic acid, and the decomposition of the molybdenum and magnesium oxalate complexes, ultimately leading to the crystallization of MgMoO₄. imist.ma

The resulting product from this method typically consists of agglomerated spherical nanoparticles. imist.ma Characterization using X-ray diffraction (XRD) and Transmission Electron Microscopy (TEM) confirms the formation of the desired crystalline phase and provides data on the particle size. imist.ma

Table 1: Research Findings on Thermal Decomposition of Oxalate Precursors

| Parameter | Finding | Source |

|---|---|---|

| Precursors | Magnesium nitrate, ammonium molybdate, oxalic acid | imist.maimist.mamdpi.com |

| Precursor Formation | Grinding and heating of solid-state mixture (e.g., at 160 °C) | imist.mamdpi.com |

| Decomposition Temp. | 500 °C | imist.maimist.ma |

| Product Phase | Monoclinic β-MgMoO₄ | imist.ma |

| Morphology | Agglomerated spherical nanoparticles | imist.ma |

Mechanochemical Activation and Synthesis

Mechanochemical synthesis is a solvent-free, solid-state method that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations. ariel.ac.il This technique is employed for producing this compound from its constituent oxides. ariel.ac.ilresearchgate.net

In this process, a stoichiometric mixture of magnesium oxide (MgO) and molybdenum trioxide (MoO₃) is subjected to intense mechanical treatment in a planetary ball mill. researchgate.net The milling process can lead to a full amorphization of the initial oxides after a sufficient duration, for example, 10 hours. researchgate.net The formation of the this compound phase then occurs upon subsequent heat treatment. researchgate.net The reaction can begin at temperatures as low as 400 °C and is typically completed at around 800 °C after several hours. researchgate.net

The duration of the mechanochemical treatment is a critical parameter. Studies have shown that the formation of this compound from a mixture of MoO₃ and MgO can be achieved after just 8 minutes of mechanochemical treatment. ariel.ac.il This highlights the efficiency of the method in promoting solid-state reactions at room temperature, significantly reducing the high temperatures and long durations associated with traditional sintering methods. ariel.ac.il

The resulting MgMoO₄ powder consists of highly dispersed particles. Scanning Electron Microscopy (SEM) reveals that the product can be composed of nanoparticles, often around 100 nm, which may be aggregated into larger micro-sized particles. ariel.ac.il

Table 2: Research Findings on Mechanochemical Synthesis

| Parameter | Finding | Source |

|---|---|---|

| Precursors | Magnesium oxide (MgO), Molybdenum trioxide (MoO₃) | ariel.ac.ilresearchgate.net |

| Synthesis Method | High-energy planetary ball milling | researchgate.net |

| Milling Time | 8 minutes to 10 hours | ariel.ac.ilresearchgate.net |

| Post-Milling Treatment | Heat treatment (e.g., 400 °C to 800 °C) | researchgate.net |

| Key Outcome | Formation of MgMoO₄ directly or after amorphization and heating | ariel.ac.ilresearchgate.net |

Advanced and Emerging Synthesis Techniques

Recent advancements have led to the development of novel synthesis methods for this compound, offering improved control over the material's structure and properties.

Combustion Synthesis Approaches

Combustion synthesis is a facile and rapid method for producing various materials, including this compound. rsc.orgresearchgate.net This technique leverages a self-sustaining exothermic reaction between precursors, typically a fuel and an oxidizer, to synthesize the desired compound at a relatively low temperature. rsc.orgresearchgate.net

For MgMoO₄, this method can yield materials with unique structures, such as hierarchical plate-like nanomaterials with porous architectures. rsc.orgresearchgate.net The process results in MgMoO₄ nanoplates with a porous structure, where the pore sizes can range from 50 to 70 nm. rsc.orgresearchgate.net This porosity is advantageous as it provides enhanced surface reaction kinetics and pathways for electron transport. rsc.org The synthesis is noted for being a low-temperature, simple process. researchgate.net Characterization techniques like X-ray diffraction (XRD), scanning electron microscopy (FESEM), and transmission electron microscopy (TEM) are used to confirm the hierarchical and porous nature of the synthesized material. rsc.orgresearchgate.net

Direct High Voltage Electrospinning Process

Electrospinning is a versatile fiber fabrication technique that uses an electric field to draw charged threads of polymer solutions or melts into fibers with diameters in the nanometer to micrometer range. mod.gov.rsmdpi.com This method has been identified as a viable process for creating this compound nanofibers. imist.maresearchgate.net

The process involves preparing a precursor solution, often a sol-gel mixed with a polymer, which is then loaded into a syringe. researchgate.net A high voltage is applied to the solution, causing a jet to be ejected towards a grounded collector. mod.gov.rs As the solvent evaporates, ceramic precursor-polymer composite fibers are formed. researchgate.net A subsequent calcination step at an elevated temperature is required to remove the polymer matrix and crystallize the inorganic material, resulting in pure MgMoO₄ nanofibers. researchgate.net

Key parameters that can be controlled to tailor the fiber morphology include the solution's viscosity, the applied voltage, the distance between the syringe needle and the collector, and the solution flow rate. mdpi.com This technique allows for the production of continuous nanofibers with a high surface-to-volume ratio. researchgate.net

Table 3: Typical Parameters in Electrospinning

| Parameter | Description | Typical Range | Source |

|---|---|---|---|

| Applied Voltage | The electric potential applied to the precursor solution. | 10 - 25 kV | mdpi.comacs.org |

| Flow Rate | The rate at which the solution is fed through the syringe. | 0.1 - 1.0 mL/h | researchgate.netacs.org |

| Needle-Collector Distance | The distance the polymer jet travels. | 10 - 25 cm | mdpi.comacs.org |

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis is an emerging technique that combines hydrothermal processing with microwave heating. mdpi.com This method offers significant advantages over conventional heating, including rapid and uniform heating, which leads to shorter reaction times, reduced energy consumption, and often, products with improved properties. mdpi.comacs.org

While extensively documented for other metal molybdates like manganese molybdate (MnMoO₄) and iron molybdate (Fe₂(MoO₄)₃), the principles are directly applicable to the synthesis of MgMoO₄. researchgate.netresearchgate.net The process involves placing the precursor solution (e.g., containing magnesium and molybdate salts) in a sealed Teflon-lined vessel and exposing it to microwave irradiation. mdpi.com The microwaves directly couple with the polar molecules in the solution, leading to a rapid increase in temperature and pressure, which accelerates the chemical reaction. mdpi.comacs.org

Factors such as the pH of the precursor solution, reaction time, and temperature can be precisely controlled to influence the morphology and structure of the resulting molybdate crystals. researchgate.netrsc.org This method has been shown to produce well-defined nanostructures, such as nanorods, for other molybdates and holds great promise for the efficient and controlled synthesis of this compound nanomaterials. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | MgMoO₄ |

| Magnesium Nitrate | Mg(NO₃)₂ |

| Ammonium Molybdate | (NH₄)₆Mo₇O₂₄ |

| Oxalic Acid | H₂C₂O₄ |

| Magnesium Oxide | MgO |

| Molybdenum Trioxide | MoO₃ |

| Iron Molybdate | Fe₂(MoO₄)₃ |

Advanced Characterization of Magnesium Molybdate

Structural Elucidation Techniques

X-ray Diffraction (XRD) Analysis for Phase and Crystallinity

X-ray diffraction (XRD) is a fundamental technique for determining the phase and crystallinity of magnesium molybdate (B1676688). XRD analyses have consistently revealed that MgMoO₄ powders synthesized through various methods, such as the oxide mixed method and combustion synthesis, crystallize in a monoclinic structure. researchgate.netscientific.netunesp.br Specifically, the β-MgMoO₄ phase, which possesses a base-centered monoclinic structure with the space group C2/m, is commonly identified. aphrc.orgimist.ma

The diffraction patterns obtained from XRD are compared with standard crystallographic data, such as the J.C.P.D.S. file # 72-2153 for β-MgMoO₄, to confirm the phase purity and identify any secondary phases. imist.ma For instance, studies have shown that MgMoO₄ powders calcined at 1100°C for 4 hours are free of secondary phases. researchgate.netscientific.netunesp.br The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material. Well-defined peaks indicate a high degree of crystallinity.

Furthermore, XRD data can be used to calculate the average crystallite size using the Scherrer equation. For example, β-MgMoO₄ nanoparticles synthesized via thermal decomposition of an oxalate (B1200264) precursor exhibited an average crystallite size of 36 nm, as determined from the strongest diffraction peak. imist.ma In some cases, Rietveld refinement of the XRD data is employed for a more detailed structural analysis, providing precise lattice parameters. cambridge.orgnih.gov

Table 1: Crystal System and Space Group of Magnesium Molybdate Phases

| Phase | Crystal System | Space Group | Reference |

| β-MgMoO₄ | Monoclinic | C2/m | imist.ma |

| ω-MgMoO₄ | Monoclinic | P2/c | imist.ma |

Electron Microscopy (TEM, SEM, FESEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Field Emission Scanning Electron Microscopy (FESEM), are indispensable for visualizing the morphology and nanostructure of this compound.

SEM and FESEM analyses provide detailed information about the surface morphology, particle shape, and size distribution. Studies have revealed diverse morphologies for MgMoO₄ depending on the synthesis method. For instance, powders synthesized by a mixed oxide method and calcined at 1100°C showed agglomerates of shapeless particles. researchgate.net In contrast, a facile combustion synthesis at a low temperature resulted in hierarchical plate-like nanomaterials with a porous architecture. nih.govresearchgate.netrsc.org FESEM images of these nanoplates have shown a porous structure with a pore-size distribution ranging from 50 to 70 nm. nih.govresearchgate.netrsc.org Other morphologies observed include hexagonal particles prepared by high-energy ball milling and heat treatment, and nanobelt structures in Mg-doped α-MoO₃ synthesized via the hydrothermal method. researchgate.netbanglajol.info

TEM offers higher resolution imaging, allowing for the observation of internal structures and the measurement of nanoparticle sizes. For β-MgMoO₄ nanoparticles, TEM micrographs have shown agglomerated spherical nanoparticles with an average size of approximately 40 nm. imist.ma In studies of Mg-doped α-MoO₃ nanobelts, TEM has been used to further investigate their inner morphologies. mdpi.com

Table 2: Observed Morphologies of this compound

| Synthesis Method | Observed Morphology | Microscopy Technique | Reference |

| Mixed Oxide (1100°C) | Agglomerates of shapeless particles | FESEM | researchgate.net |

| Facile Combustion | Hierarchical porous nanoplates | FESEM, TEM | nih.govresearchgate.netrsc.org |

| Thermal Decomposition | Agglomerated spherical nanoparticles | TEM | imist.ma |

| High-Energy Ball Milling | Hexagonal particles | SEM | researchgate.net |

| Hydrothermal (Mg-doped α-MoO₃) | Nanobelts | SEM | banglajol.info |

Spectroscopic and Elemental Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes of chemical bonds within this compound. The FTIR spectra of MgMoO₄ are characterized by distinct absorption bands that correspond to the stretching and flexing vibrations of the metal-oxygen bonds.

For β-MgMoO₄, the FTIR spectra typically show clear vibrational characteristics of the metal–oxygen bonds at frequencies lower than 1100 cm⁻¹. mdpi.com The presence of a large band around 3227 cm⁻¹ has also been reported, which could be attributed to absorbed water molecules. researchgate.net The analysis of these spectra confirms the formation of the molybdate structure and can be used to track changes in the material, such as the adsorption of other molecules onto its surface. mdpi.com For example, after the adsorption of methylene (B1212753) blue dye, new bands have been observed in the FTIR spectrum of MgMoO₄. mdpi.com

Table 3: Characteristic FTIR Bands of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| < 1100 | Flexing and stretching of metal-oxygen bonds | mdpi.com |

| ~3227 | O-H stretching (adsorbed water) | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements on the surface of this compound. This information is vital for understanding the surface chemistry, which plays a key role in applications like catalysis and energy storage.

XPS analysis of MgMoO₄ confirms the presence of magnesium, molybdenum, and oxygen. researchgate.net High-resolution XPS spectra of the Mg 2p, Mo 3d, and O 1s core levels provide detailed information about their chemical states. The binding energies measured for Mg 2p, Mo 3d, and O 1s are consistent with the literature, confirming that the metal ions are present in their expected M(II) and M(VI) states, respectively. nih.govresearchgate.net Specifically, the Mo 3d spectrum can be deconvoluted to show peaks corresponding to the Mo 3d₅/₂ and Mo 3d₃/₂ spin-orbit components, which are characteristic of the Mo⁶⁺ oxidation state in the molybdate anion. lmaleidykla.ltlmaleidykla.lt In some cases, particularly in materials used for corrosion inhibition, mixed oxidation states of molybdenum, such as Mo(V) and Mo(IV), have been detected on the surface. iaea.org

Table 4: Typical Binding Energies from XPS Analysis of this compound

| Element | Core Level | Oxidation State | Typical Binding Energy (eV) | Reference |

| Magnesium | Mg 2p | Mg(II) | ~50.29 | mdpi.com |

| Molybdenum | Mo 3d₅/₂ | Mo(VI) | ~232.1 | lmaleidykla.ltlmaleidykla.lt |

| Molybdenum | Mo 3d₅/₂ | Mo(V) | ~230.5 | lmaleidykla.ltlmaleidykla.lt |

| Molybdenum | Mo 3d₅/₂ | Mo(IV) | ~229.0 | lmaleidykla.ltlmaleidykla.lt |

| Oxygen | O 1s | O²⁻ | ~531.6 | mdpi.com |

Energy-Dispersive X-ray (EDX) Analysis

Energy-Dispersive X-ray (EDX) analysis, often coupled with electron microscopy, is used to determine the elemental composition of this compound samples. EDX spectra confirm the presence of the constituent elements—magnesium (Mg), molybdenum (Mo), and oxygen (O)—and can provide semi-quantitative information about their relative abundance.

EDX analysis has been used to verify the elemental composition of hydrothermally synthesized Mg-doped α-MoO₃ nanobelts, confirming the presence of Mg, Mo, and O. banglajol.info In studies of MgMoO₄ particles, EDX has shown that the analyzed area is mainly composed of Mg, Mo, and O, sometimes with carbon present as a result of the experimental setup. core.ac.uk The atomic weight percentages of MgO and MoO₃ in mixtures before and after processing have also been determined using EDX analysis. researchgate.net This technique is particularly useful for confirming the successful incorporation of dopants and for assessing the elemental purity of the synthesized material.

Thermal and Porosimetric Characterization

Thermal and porosimetric analyses are fundamental to understanding the stability, decomposition pathways, and surface characteristics of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of hydrated this compound (MgMoO₄·2H₂O) reveals a stepwise dehydration process. akjournals.com The material exhibits distinct mass loss stages corresponding to the removal of water molecules at specific temperature ranges.

A study on this compound dihydrate showed two main dehydration steps. The first occurs around 195°C, corresponding to the loss of one water molecule to form MgMoO₄·H₂O. The second dehydration step takes place at approximately 390°C, resulting in the formation of anhydrous MgMoO₄. akjournals.com Beyond this temperature, the anhydrous form is stable and does not show any significant decomposition up to 900°C. akjournals.com

In a different context, the thermal decomposition of a molybdate-hydrotalcite compound, which involves magnesium, showed multiple mass loss steps at 94, 189, 415, 433, and 481 °C, primarily due to the evolution of water. qut.edu.au

Table 1: TGA Data for this compound Dihydrate

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

|---|---|---|

| ~195 | Variable | Dehydration (MgMoO₄·2H₂O → MgMoO₄·H₂O) |

Note: The exact percentage of mass loss can vary depending on the initial hydration state and experimental conditions.

Differential Thermal Analysis (DTA)

Differential thermal analysis complements TGA by identifying the temperatures at which thermal events occur. For MgMoO₄·2H₂O, the DTA curve shows two endothermic peaks at 195°C and 390°C, corresponding to the two-step dehydration process observed in TGA. akjournals.com Following these endothermic events, an exothermic peak appears around 420°C. akjournals.com This exothermic event is not associated with decomposition but is attributed to the crystallization of the anhydrous MgMoO₄. akjournals.com Another study on thulium-doped this compound reported a sharp thermal effect at 1322°C, which corresponds to its congruent melting and crystallization. researchgate.net

Table 2: DTA Peak Analysis for this compound Dihydrate

| Peak Temperature (°C) | Type | Associated Event |

|---|---|---|

| 195 | Endothermic | Dehydration |

| 390 | Endothermic | Dehydration |

| 420 | Exothermic | Crystallization |

Gas Adsorption/Desorption (BET) for Surface Area and Porosity

The Brunauer–Emmett–Teller (BET) method is employed to determine the specific surface area and porosity of this compound. These properties are crucial for applications in catalysis and as an adsorbent. The specific surface area of synthesized β-MgMoO₄ nanoparticles has been reported to be 20.3 m²/g. mdpi.com In another study, the specific surface area of a this compound powder was enhanced from an unspecified value to 36.86 m² g⁻¹ when combined with multiwalled carbon nanotubes. rsc.org For comparison, magnesium-modified bentonite-based porous adsorbents have a specific surface area of 32.851 m² g⁻¹, a pore volume of 0.085 cm³/g, and a pore diameter of 11.388 nm. rsc.org These values indicate a mesoporous structure, which can provide numerous electroactive sites. rsc.org

Table 3: Surface Area and Porosity Data for this compound and Related Materials

| Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) |

|---|---|---|---|

| β-MgMoO₄ Nanoparticles mdpi.com | 20.3 | - | - |

| MMO/C Powder rsc.org | 36.86 | - | - |

Electrochemical Characterization Techniques

Electrochemical methods are vital for evaluating the performance of this compound in energy storage devices, such as batteries and supercapacitors.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the redox behavior and capacitive properties of this compound electrodes. In a three-electrode configuration using a 2 M NaOH aqueous electrolyte, MgMoO₄ electrodes exhibit quasi-rectangular CV curves, which is characteristic of asymmetric capacitive behavior. core.ac.uk At scan rates of 1, 2, 3, and 5 mV/s, the calculated specific capacitances were 207, 188, 177, and 150 F/g, respectively. core.ac.uk The absence of distinct oxidation or reduction peaks in some studies suggests a diffusion-controlled redox reaction involving the adsorption and desorption of OH⁻ ions. core.ac.uk However, other studies have observed clear Faradaic current with broad reduction peaks at higher sweep rates, indicating a combination of pseudocapacitance and non-faradaic double-layer capacitance. core.ac.uk

Table 4: Specific Capacitance of MgMoO₄ from Cyclic Voltammetry in 2 M NaOH

| Scan Rate (mV/s) | Specific Capacitance (F/g) |

|---|---|

| 1 | 207 |

| 2 | 188 |

| 3 | 177 |

Charge-Discharge (CD) Cycling

Galvanostatic charge-discharge cycling is performed to evaluate the practical energy storage capacity and stability of this compound electrodes. Preliminary results for MgMoO₄ in a sodium-ion battery setup have shown a storage capacity of 225 mAh g⁻¹. core.ac.uk While demonstrating excellent cycling stability with 95% retention over 75 cycles, the storage capacity requires improvement for practical applications. core.ac.uk In the context of magnesium batteries, a related material, MgFeSiO₄, synthesized at 900°C, delivered an initial discharge capacity of 125.1 mAh/g with a 91.4% capacity retention after 20 cycles at a rate of 0.1 C. core.ac.uk These findings highlight the potential of magnesium-based molybdate and silicate (B1173343) compounds as cathode materials for rechargeable batteries.

Table 5: Charge-Discharge Cycling Performance of Molybdate-based Materials

| Material | Electrolyte/System | Initial Discharge Capacity (mAh/g) | Cycle Life |

|---|---|---|---|

| MgMoO₄ core.ac.uk | Sodium-ion battery | 225 | 95% retention over 75 cycles |

Electrochemical Impedance Spectroscopy (EIS)

The analysis is typically presented as a Nyquist plot, which graphs the imaginary part of impedance against the real part. For MgMoO₄ electrodes, the Nyquist plot generally exhibits a semicircle in the high-frequency region followed by a sloping line in the low-frequency region. aip.org The semicircle's diameter corresponds to the charge transfer resistance (Rct) at the interface between the electrode and the electrolyte. aip.org A smaller semicircle indicates a lower charge transfer resistance, which is desirable for efficient electrochemical performance. rsc.org The intercept of the semicircle with the real axis at high frequency represents the solution resistance (Rs) or internal resistance of the electrochemical cell. aip.org

The sloping line in the low-frequency region is known as the Warburg impedance and is related to the diffusion of ions within the electrode material. aip.org The deviation of this line from a 90-degree angle indicates the pseudocapacitive behavior of the material. aip.org Studies on MgMoO₄ have utilized EIS to understand the effect of activation processes on the electrode's electrochemical behavior. rsc.orgresearchgate.net For instance, after an activation process, MgMoO₄ electrodes have shown a decrease in particle size, which in turn leads to improved electrochemical properties, as evidenced by EIS measurements. rsc.orgresearchgate.net In some analyses, the solution resistance (Rs) for a ternary metal oxide molybdate composite containing magnesium was found to be as low as 4.6 Ω, indicating low internal resistance suitable for supercapacitor applications. aip.org

| Parameter | Description | Typical Observation in MgMoO₄ Systems | Source |

|---|---|---|---|

| Solution Resistance (Rs) | Represents the bulk resistance of the electrolyte and internal resistance of the cell components. | Observed as the high-frequency intercept on the real axis of a Nyquist plot. A value of 4.6 Ω has been reported for a related ternary molybdate composite. | aip.org |

| Charge Transfer Resistance (Rct) | Corresponds to the resistance of the electrochemical reaction at the electrode/electrolyte interface. | Represented by the diameter of the semicircle in the high-frequency region of the Nyquist plot. A smaller diameter signifies faster charge transfer. | aip.orgrsc.org |

| Warburg Impedance | Indicates the resistance related to the diffusion of ions into the bulk of the electrode material. | Appears as a sloping line in the low-frequency region of the Nyquist plot. | aip.org |

Particle and Surface Charge Analysis

The particle size and morphology of this compound are highly dependent on the synthesis method employed, which in turn significantly influences its properties and performance in various applications. ontosight.ai Different synthesis techniques yield MgMoO₄ with a wide range of particle sizes, from the nanometer to the micrometer scale.

For example, a facile combustion synthesis at low temperatures can produce porous MgMoO₄ nanoplates with a pore-size distribution ranging from 50 to 70 nm. researchgate.netrsc.org Mechanochemical synthesis methods have been used to create highly dispersed molybdenum from this compound, resulting in primary particles that are close to spherical and are 50 to 100 nm in size, which then aggregate into larger particles of 1 to 10 µm. researchgate.net Another mechanochemical approach, combining high-energy ball milling with heat treatment, has been shown to produce hexagonal MgMoO₄ particles. researchgate.net The crystalline size of these particles was found to increase with the annealing temperature, growing from approximately 78 nm at 600°C to 95 nm at 800°C. researchgate.netresearchgate.net

Synthesis via an oxalate precursor method resulted in agglomerated spherical nanoparticles with an average crystallite size of about 40 nm as measured by Transmission Electron Microscopy (TEM) and 36.1 nm calculated from X-ray Diffraction (XRD) data. imist.ma In contrast, the particle size calculated from Brunauer-Emmett-Teller (BET) surface area analysis for the same sample was larger (76 nm), a difference attributed to the agglomerated nature of the powder. imist.ma A sol-gel method has been used to synthesize single-phase MgMoO₄, which, after an activation process, benefits from a decrease in particle size and a uniform nanosphere morphology. rsc.orgresearchgate.net Furthermore, studies on composite materials have shown that MgMoO₄ nanoparticles with sizes between 18 and 30 nm can be prepared. rsc.orgsemanticscholar.org

| Synthesis Method | Particle/Crystallite Size | Measurement Technique | Source |

|---|---|---|---|

| Combustion Synthesis | 50 - 70 nm (pore size) | Not specified | researchgate.netrsc.org |

| Mechanochemical Synthesis | 50 - 100 nm (primary particles) | Scanning Electron Microscopy (SEM) | researchgate.net |

| Mechanochemical + Heat Treatment (800 °C) | 95 (±4) nm | Not specified | researchgate.net |

| Oxalate Precursor Method | ~40 nm | Transmission Electron Microscopy (TEM) | imist.ma |

| Oxalate Precursor Method | 36.1 nm | X-ray Diffraction (XRD) | imist.ma |

| Composite Preparation | 18 - 30 nm | Not specified | rsc.orgsemanticscholar.org |

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and provides an indication of the surface charge of a material in a specific liquid environment. diva-portal.org This parameter is crucial for understanding the stability of colloidal dispersions and the interaction of particles with their surroundings.

Direct measurements of the zeta potential of pure this compound are not extensively detailed in the provided search results. However, related studies offer insights into its likely surface charge characteristics. For instance, the formation of insoluble this compound has been hypothesized as part of the corrosion inhibition mechanism on magnesium alloys. mdpi.com The surface properties of supported molybdenum oxide catalysts are known to be influenced by the pH at the point of zero charge (PZC) of the support material. lehigh.edu For magnesium oxide (MgO), a component of MgMoO₄, the PZC is at a high pH, indicating a positive surface charge in acidic and neutral solutions. lehigh.edu

In studies of molybdenite flotation, the zeta potential of the mineral was measured as a function of Ca²⁺ concentration, with some research noting the formation of calcium and this compound complexes in dilute aqueous solutions. mdpi.comsemanticscholar.org For molybdenite particles in the absence of additional ions, the zeta potential was measured to be negative, around -30 mV at pH 8. mdpi.comsemanticscholar.org The addition of cations like Ca²⁺ or Mg²⁺ would be expected to shift the zeta potential to more positive values due to adsorption onto the mineral surface. mdpi.comsemanticscholar.org Similarly, measurements on zeolite-supported magnetite for molybdenum removal showed that the PZC of the adsorbent was around pH 4, being positively charged below this pH and negatively charged above it. researchgate.net While these findings relate to more complex systems, they suggest that the surface charge of this compound would be highly dependent on the pH of the aqueous medium and the presence of adsorbing ionic species.

Theoretical and Computational Investigations of Magnesium Molybdate

First-Principles Density Functional Theory (DFT) Calculations

First-principles calculations, primarily based on Density Functional Theory (DFT), have been instrumental in exploring the properties of magnesium molybdate (B1676688). aip.orgcedia.edu.ecaps.orgresearchgate.net These computational methods allow for the examination of the electronic, magnetic, and crystal structures of materials from fundamental quantum mechanical principles. aps.org DFT calculations have been employed to investigate the phase stability, electronic structure, and chemical bonding of different polymorphs of MgMoO₄. aip.orgcedia.edu.ecresearchgate.netresearchgate.net

Researchers have used DFT to determine the energy-volume equations of state for various phases of magnesium molybdate, providing insights into their relative stabilities. researchgate.net For instance, calculations have shown that for this compound, the β-phase is energetically more stable than an α-NiMoO₄-type phase. aip.orgcedia.edu.ecresearchgate.net This is in contrast to nickel molybdate, where the α-phase is more stable. aip.orgcedia.edu.ecresearchgate.netresearchgate.net These theoretical findings are crucial for understanding and predicting the phase transformations that the material may undergo under different conditions.

Electronic Band Structure Analysis

The electronic band structure of a material dictates its electrical and optical properties. For this compound, electronic band structure analysis reveals that it is an insulator with a significant band gap. researchgate.net DFT calculations have estimated the band gap of MgMoO₄ to be around 2 eV. researchgate.net This large band gap explains its insulating nature.

The analysis of the band structure helps in understanding the electronic transitions that can occur within the material. The top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band is dominated by Mo 4d states. researchgate.net This indicates that the primary electronic transition involves the transfer of electrons from oxygen to molybdenum atoms. researchgate.net The nature of the band gap, whether direct or indirect, is also a key parameter determined from these studies, influencing the material's potential for optoelectronic applications. unesp.br

Studies on Chemical Bonding and Ionicity

Investigations into the chemical bonding of this compound reveal a combination of ionic and covalent interactions. The bond between magnesium and oxygen is found to be predominantly ionic, characterized by a significant charge transfer. researchgate.net In contrast, the molybdenum-oxygen bond exhibits a more covalent character, which is a prevailing interaction within the molybdate structure. researchgate.net

X-ray Absorption Near-Edge Spectroscopy (XANES) for Local Symmetry and Electronic Transitions

X-ray Absorption Near-Edge Spectroscopy (XANES) is a powerful experimental technique for probing the local atomic and electronic structure of materials. xrayabsorption.orgmdpi.com When combined with DFT calculations, XANES provides detailed information about the local symmetry of the molybdenum atoms and the nature of electronic transitions. aip.orgcedia.edu.ecresearchgate.net

Mo L-edge and O K-edge XANES spectra are particularly useful for studying molybdates. aip.orgcedia.edu.ec The features in the pre-edge region of the XANES spectra are sensitive to the coordination geometry and oxidation state of the absorbing atom. xrayabsorption.org For MgMoO₄, these spectra can differentiate between the different coordination environments of molybdenum in its various polymorphs. aip.orgcedia.edu.ecjst.go.jp For example, the splitting of the Mo 4d orbitals, which is different in tetrahedral and octahedral coordination, can be clearly observed. aip.orgcedia.edu.ecresearchgate.net The line shape of the O K-edge spectrum primarily reflects electronic transitions from O 1s to unoccupied Mo 4d states, providing complementary information to the Mo L-edge data. aip.orgcedia.edu.ecresearchgate.net

Computational Modeling of Phase Stability and Transformations

Computational modeling plays a crucial role in understanding the phase stability and potential transformations in this compound. As mentioned earlier, DFT calculations have established the relative stability of different polymorphs. researchgate.net For instance, an α-NiMoO₄-type phase for this compound is calculated to be significantly less stable (by about 13 kcal/mol) than the known β-MgMoO₄ phase. aip.orgcedia.edu.ecresearchgate.net

These computational models can also predict the energy barriers for phase transitions. aip.orgcedia.edu.ec Understanding the kinetics of these transformations is vital for synthesizing specific polymorphs and for predicting the material's behavior under varying temperature and pressure conditions. The stability of different phases is often related to factors like metal-metal repulsion within the crystal structure. aip.orgcedia.edu.ecresearchgate.net

Table 1: Calculated Phase Stability of this compound Polymorphs

| Polymorph | Relative Stability |

| β-MgMoO₄ | More Stable |

| α-NiMoO₄-type | Less Stable (by ~13 kcal/mol) aip.orgcedia.edu.ecresearchgate.net |

This table is generated based on the available theoretical data and is intended for illustrative purposes.

Density of States (DOS) and Electron Density Mapping

Electron density mapping, often derived from DFT calculations, provides a visual representation of the charge distribution and bonding within the crystal. unesp.br These maps can clearly illustrate the ionic nature of the Mg-O bond, with electron density localized around the oxygen atoms, and the covalent character of the Mo-O bond, showing shared electron density between the atoms. unesp.br This visualization is a powerful tool for understanding the chemical interactions that govern the material's structure and properties.

Advanced Research Applications of Magnesium Molybdate

Catalysis and Electrocatalysis

Magnesium molybdate (B1676688) serves as a highly effective catalyst in a variety of chemical transformations. Its structural characteristics and the synergistic effects between magnesium and molybdenum centers contribute to its activity in numerous catalytic processes.

Partial Oxidation Processes of Hydrocarbons

Partial oxidation is a vital process for converting hydrocarbons into synthesis gas (syngas), a mixture of hydrogen and carbon monoxide, which serves as a feedstock for producing various chemicals. The principles governing the catalytic activity of magnesium molybdate in oxidative dehydrogenation are also relevant to partial oxidation processes. The catalyst's ability to activate C-H bonds in hydrocarbons while managing the selective insertion of oxygen is crucial. The formation of stable this compound phases on catalyst supports helps to maintain catalytic performance under the high-temperature conditions typical of partial oxidation.

Catalytic Reduction Reactions (e.g., 3-Nitrophenol to 3-Aminophenol)

This compound nanoparticles have demonstrated significant catalytic efficiency in the reduction of nitroaromatic compounds, which is an important step in the synthesis of pharmaceuticals and other fine chemicals. In a notable application, β-MgMoO₄ nanoparticles were used to catalyze the reduction of 3-nitrophenol (3-NP) to 3-aminophenol (3-AP) using sodium borohydride (NaBH₄) as a reducing agent. murdoch.edu.au The reaction, monitored via UV-visible spectroscopy, showed a pseudo-first-order rate constant of 3.1 x 10⁻² min⁻¹. murdoch.edu.au This catalytic system is effective under mild conditions, highlighting its potential for broader applications in the synthesis of aromatic amines. murdoch.edu.au

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | β-MgMoO₄ Nanoparticles | murdoch.edu.au |

| Reaction | 3-Nitrophenol to 3-Aminophenol | murdoch.edu.au |

| Reducing Agent | Sodium Borohydride (NaBH₄) | murdoch.edu.au |

| Rate Constant (k) | 3.1 x 10⁻² min⁻¹ | murdoch.edu.au |

Co-catalytic Roles in Desulfurization

In the petroleum industry, hydrodesulfurization (HDS) is essential for removing sulfur-containing compounds from fuel streams. While cobalt-molybdenum (Co-Mo) and nickel-molybdenum (Ni-Mo) catalysts are the industry standard, additives are often used to enhance their performance. Magnesium has been identified as an effective promoter in these multi-component catalyst systems. google.com When added to Co-Mo or Ni-Mo catalysts supported on alumina, magnesium can modify the catalyst's surface properties, improving desulfurization activity and suppressing undesirable side reactions like olefin saturation. google.com This role is crucial for producing cleaner fuels with higher octane numbers.

Catalytic Activity in Ammonia Decomposition and Fine Chemical Synthesis

Ammonia (NH₃) is considered a promising carrier for hydrogen, and its decomposition into hydrogen and nitrogen is a key step in unlocking its potential for clean energy. Molybdenum-based catalysts are effective for this reaction. Research has shown that molybdate anions intercalated into magnesium-aluminum hydrotalcite-like compounds serve as excellent precursors for creating highly dispersed molybdenum nitride catalysts. These catalysts exhibit significant activity for ammonia decomposition. The synthesis of 3-aminophenol, as detailed previously, is a prime example of this compound's application in fine chemical synthesis, demonstrating its utility in producing high-value chemical intermediates. murdoch.edu.au

Energy Storage Systems

This compound is increasingly being explored for its potential in energy storage technologies, including batteries and supercapacitors. Its unique structural and electrochemical properties make it a candidate for next-generation device electrodes.

Hierarchical, porous nanoplates of MgMoO₄ have been synthesized and investigated as an electrode material for both sodium-ion batteries and supercapacitors. murdoch.edu.auresearchgate.net While its performance in non-aqueous sodium-ion batteries was limited by the formation of a solid electrolyte surface layer, it showed promise as an anode material with high-rate performance. murdoch.edu.auresearchgate.net

In the context of lithium-ion batteries, MgMoO₄ synthesized by a sol-gel method has been successfully used as an anode material. rsc.org The material exhibits excellent electrochemical properties attributed to a multi-electron reaction and the synergistic effects of molybdenum and magnesium. After an initial activation process, the MgMoO₄ electrode can deliver a stable and high specific capacity of approximately 1060 mAh g⁻¹ at a current density of 100 mA g⁻¹ over 600 cycles. rsc.org

For supercapacitors, this compound has attracted attention due to its low synthesis cost and favorable redox reactions. nih.govrsc.org However, its inherently low electrical conductivity can hinder performance. nih.govrsc.org To address this, composites have been developed, such as mixing MgMoO₄ with functionalized multi-walled carbon nanotubes (MWCNTs). This approach significantly improves supercapacitive properties by enhancing electrical conductivity and increasing the number of electroactive sites. An MgMoO₄/MWCNT composite electrode achieved a specific capacitance of 571 F g⁻¹ at a current density of 1 A g⁻¹, a more than 4.5-fold improvement over pure MgMoO₄. nih.gov

| Application | Electrode Type | Key Finding | Reference |

|---|---|---|---|

| Lithium-Ion Battery | Anode | Stable specific capacity of ~1060 mAh g⁻¹ at 100 mA g⁻¹ after 600 cycles. | rsc.org |

| Sodium-Ion Battery | Anode | Shows promise for high-rate performance; stability is better in aqueous systems. | murdoch.edu.auresearchgate.net |

| Supercapacitor (Pure) | Electrode | Limited by low electrical conductivity. | nih.govrsc.org |

| Supercapacitor (Composite with MWCNTs) | Electrode | Specific capacitance of 571 F g⁻¹ at 1 A g⁻¹. | nih.gov |

Supercapacitor Electrode Materials

This compound has been investigated as a promising electrode material for supercapacitors, primarily due to its advantageous structural characteristics. Researchers have successfully synthesized MgMoO₄ with hierarchical, plate-like nanostructures and porous architectures through methods like facile combustion synthesis. science.govresearchgate.net These porous nanoplates, with a pore-size distribution typically ranging from 50 to 70 nm, offer a high surface area and an effective pathway for electron transport, which enhances surface reaction kinetics. science.govresearchgate.net

In aqueous electrolytes, such as 2M sodium hydroxide (B78521) (NaOH), these plate-like MgMoO₄ electrodes have demonstrated a capacitance of 43 F g⁻¹ and excellent cycling stability, retaining over 95% of their capacitance after 1000 cycles. researchgate.net The electrochemical performance is attributed to pseudocapacitive behavior, which involves fast and reversible faradaic reactions at the electrode surface.

To address the inherently low electrical conductivity of this compound, studies have explored the creation of composite materials. One such study prepared a composite of this compound nanoparticles (18–30 nm) with functionalized multi-walled carbon nanotubes (MMO/C). This composite exhibited a significantly enhanced specific capacitance of 571 F g⁻¹ at a current density of 1 A g⁻¹, a substantial increase from the 125 F g⁻¹ of pure MMO. The MMO/C composite also showed improved cycle life and rate performance, with 85.2% capacity retention after 2000 cycles.

Table 1: Performance of this compound in Supercapacitors

| Electrode Material | Electrolyte | Specific Capacitance | Current Density | Cycle Life | Capacitance Retention |

|---|---|---|---|---|---|

| MgMoO₄ Nanoplates | 2M NaOH (aqueous) | 43 F g⁻¹ | - | 1000 cycles | >95% |

| MgMoO₄ (MMO) | - | 125 F g⁻¹ | 1 A g⁻¹ | - | - |

| MMO/C Composite | - | 571 F g⁻¹ | 1 A g⁻¹ | 2000 cycles | 85.2% |

Lithium-Ion Battery Components

In the field of lithium-ion batteries (LIBs), this compound has been successfully synthesized and investigated as a high-performance anode material. A facile sol-gel method has been used to produce single-phase MgMoO₄. researchgate.netuu.nl The material's efficacy as an anode is attributed to the multi-electron reaction and a synergistic effect between the molybdenum (Mo) and magnesium (Mg) elements. researchgate.netuu.nl

After an initial activation process, which leads to a decrease in particle size and the formation of a uniform nanosphere morphology, MgMoO₄ electrodes exhibit exceptional electrochemical properties. researchgate.netuu.nl Research has demonstrated that these activated electrodes can deliver a stable and high specific capacity of approximately 1060 mAh g⁻¹ at a current density of 100 mA g⁻¹ after 600 cycles. researchgate.netuu.nl This performance positions this compound as a promising alternative to conventional graphite anodes, which have a much lower theoretical capacity. The lithium storage mechanism has been detailed by combining in situ X-ray diffraction and ex situ X-ray photoelectron spectroscopy results. researchgate.netuu.nl

Table 2: Performance of this compound as a Li-Ion Battery Anode

| Electrode Material | Current Density | Specific Capacity | Cycle Number |

|---|---|---|---|

| Activated MgMoO₄ | 100 mA g⁻¹ | ~1060 mAh g⁻¹ | 600 |

Sodium-Ion Battery and Hybrid Sodium-Ion Capacitor Electrodes

This compound's hierarchical and porous structure also makes it a viable candidate for sodium-ion energy storage devices. Its electrochemical behavior has been tested in both aqueous (NaOH) and non-aqueous (NaClO₄ in EC:DMC:FEC) electrolytes for hybrid sodium-ion capacitors and sodium-ion batteries. science.govresearchgate.net

In aqueous systems for hybrid sodium-ion capacitors, MgMoO₄ electrodes facilitate both ion absorption and insertion, leading to superior power and energy densities. science.govresearchgate.net The material demonstrates excellent cycling stability in these aqueous environments. science.govresearchgate.net When used as a positive electrode against a metallic sodium negative electrode in a sodium-ion battery configuration with an aqueous electrolyte, MgMoO₄ showed a storage capacity of 225 mAh g⁻¹ with 95% capacity retention over 75 cycles. researchgate.net

However, in non-aqueous electrolytes, the performance is limited. The formation of a solid electrolyte interphase (SEI) layer on the electrode surface restricts the reversible capacity of MgMoO₄ in sodium batteries. science.govresearchgate.net Despite this limitation, it is considered a promising anode material for high-rate performance and excellent capacity retention, particularly in aqueous systems. science.govresearchgate.net

Table 3: Performance of this compound in Na-Ion Systems

| Application | Electrolyte | Performance Metric | Value | Cycles | Retention |

|---|---|---|---|---|---|

| Hybrid Na-Ion Capacitor | Aqueous | Cycling Stability | Excellent | - | - |

| Na-Ion Battery (Anode) | Aqueous | Discharge Capacity | 225 mAh g⁻¹ | 75 | 95% |

| Na-Ion Battery (Anode) | Non-Aqueous | Reversible Capacity | Restricted by SEI layer | - | - |

Magnesium Secondary Battery Cathode Materials

The development of rechargeable magnesium batteries (MBs) is an area of intense research, driven by the potential advantages of magnesium over lithium, such as higher theoretical volumetric capacity and greater abundance. A significant challenge in the commercialization of MBs is the lack of suitable cathode materials that can efficiently and reversibly intercalate divalent Mg²⁺ ions. The high charge density of Mg²⁺ leads to strong electrostatic interactions with the host lattice, resulting in sluggish diffusion kinetics.

Current research into cathodes for magnesium batteries has explored various materials, including metal oxides and sulfides like the Chevrel phase Mo₆S₈. While there is extensive research on molybdate compounds in general for battery applications, specific studies focusing on this compound (MgMoO₄) as a cathode material for magnesium secondary batteries are not widely reported in the available scientific literature. The primary focus for MgMoO₄ in battery research has been as an anode for lithium- and sodium-ion systems.

Photoluminescence and Optoelectronic Applications

Scintillation Materials

This compound is recognized for its potential in optoelectronic applications, particularly as a scintillation material, which is used for detecting ionizing radiation. The luminescence properties of the MgWO₄–MgMoO₄ system have been studied, revealing that different structural phases exhibit distinct emission bands. Specifically, under X-ray luminescence at 8 K, the β-MgMoO₄ structure shows a principal emission band at 520 nm, while the α-MgMoO₄ phase emits at 590 nm.

The intrinsic broadband luminescence of undoped MgMoO₄ in the visible range under UV or X-ray excitation is attributed to charge-transfer transitions within the [MoO₄] clusters. This material is considered interesting for applications such as scintillators and phosphors. Further research has highlighted that lithium this compound (Li₂Mg₂(MoO₄)₃) crystals are a potentially promising detector material and have been successfully operated as a scintillating bolometer at cryogenic temperatures (20 mK), indicating their utility in rare-event search experiments in astroparticle physics. science.gov

Photonic Crystals

Photonic crystals are materials with a periodic nanostructure that influences the motion of photons, giving rise to unique optical properties. Metal molybdates with monoclinic or triclinic systems are noted for having potential uses in a variety of fields, including photoelectric devices and photonic crystals. However, specific research detailing the fabrication and application of this compound in photonic crystals is limited in the current body of scientific literature. While the inherent optical and luminescence properties of MgMoO₄ are well-documented, its direct application in creating photonic band gap structures has not been a significant focus of reported research.

Luminescent Properties and Doping Effects

The luminescent properties of materials are often intrinsically linked to their crystalline structure and electronic states. In molybdates, these properties can be significantly influenced by the introduction of dopant ions. While research specifically detailing the luminescence of pure this compound is specialized, the effects of creating molybdate phases through doping in other materials provide significant insight.

This phenomenon is tied to the alteration of the material's defect states and electronic band structure upon the incorporation of molybdenum and the subsequent formation of molybdate compounds. The specific trends in luminescence are a direct consequence of the interplay between the host lattice and the various Mo-containing material phases. mdpi.com Therefore, it can be inferred that doping this compound with other ions could similarly be used to tune its photoluminescent response by creating defects and altering the electronic structure, thereby opening avenues for its use in optical and photonic devices.

Photocatalysis for Environmental Remediation and Energy Production

This compound has emerged as a promising material in the field of photocatalysis, demonstrating potential for both breaking down environmental pollutants and contributing to clean energy production. Its electronic structure allows it to generate electron-hole pairs under light irradiation, which can then drive various chemical reactions.

Degradation of Organic Pollutants and Dyes (e.g., Methylene (B1212753) Blue)

The photocatalytic capabilities of this compound have been effectively demonstrated in the degradation of organic dyes, which are common industrial pollutants. Molybdenum-based compounds, such as MoS₂, have shown high efficiency in degrading methylene blue under light irradiation. rsc.orgrsc.org Specifically, modified MoS₂ photocatalysts have achieved up to 98% degradation of methylene blue dye within 120 minutes under visible light. rsc.orgrsc.org This high level of activity is attributed to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (˙O₂⁻), which are powerful oxidizing agents that break down the complex molecules of organic pollutants. rsc.orgrsc.org The principles of photocatalytic degradation observed in these molybdenum compounds are applicable to this compound, which can also serve as a semiconductor photocatalyst to mineralize harmful organic substances into less toxic compounds like CO₂ and water. mdpi.com

Water Splitting and Hydrogen Evolution Reactions

A critical application of photocatalysis is in the production of green hydrogen through water splitting. rsc.org This process uses light energy to decompose water into hydrogen and oxygen. youtube.com Molybdenum compounds have been identified as effective catalysts for the hydrogen evolution reaction (HER), which is one half of the water-splitting process. rsc.org Research has shown that molybdenum and its oxides (such as MoO₂, MoO₃) can significantly catalyze the hydrolysis of magnesium in water to generate hydrogen. rsc.orgresearchgate.net The addition of these molybdenum compounds lowers the activation energy required for the reaction, making hydrogen production more efficient. rsc.orgresearchgate.net

Furthermore, a significant challenge in water splitting is the "back reaction," where the produced hydrogen and oxygen recombine to form water. greencarcongress.com A novel molybdenum-coated catalyst has been developed that effectively prevents this back reaction. greencarcongress.com This Mo-based modifier is highly active and stable, ensuring that the net production of hydrogen is significantly increased. greencarcongress.com The use of this compound in such systems could potentially offer a stable and efficient platform for sustainable hydrogen generation.

Enhanced Photocatalytic Activity under Visible Light

A major goal in photocatalysis research is to develop materials that are active under visible light, which constitutes the largest portion of the solar spectrum. Many traditional photocatalysts are only active under UV radiation. Molybdenum-based materials have shown significant promise in overcoming this limitation. mdpi.com

The visible-light absorption in some molybdates, such as bismuth molybdate, is attributed to the electronic transition from the valence band composed of O 2p orbitals to the conduction band formed by Mo 4d orbitals. acs.org This property allows the material to absorb energy from visible light photons to create the necessary electron-hole pairs for photocatalysis. acs.org Furthermore, creating heterostructures, for instance by forming a molybdenum trioxide (MoO₃) nanophase on a magnesium oxide (MgO) and titanium dioxide (TiO₂) support, can induce photocatalytic activity under visible light. mdpi.com This enhanced activity is due to the formation of an isotype n–n heterojunction, which facilitates the generation of charge carriers under visible light exposure. mdpi.com These findings suggest that this compound's photocatalytic performance can be similarly engineered for high efficiency under natural sunlight.

Environmental Remediation and Adsorption

Beyond photocatalysis, this compound is also a highly effective adsorbent material, particularly for removing contaminants from water. Adsorption is a process where molecules of a substance (the adsorbate) adhere to the surface of another substance (the adsorbent).

Adsorption of Cationic Dyes from Aqueous Solutions

This compound in its β-MgMoO₄ form has been demonstrated to be an exceptional nanosorbent for the removal of cationic dyes, such as methylene blue (MB), from aqueous solutions. mdpi.comnih.gov The process relies on the electrostatic interaction between the surface of the β-MgMoO₄ nanoparticles and the positively charged dye molecules. nih.gov

Research has shown that β-MgMoO₄ can achieve a 99% removal efficiency for MB in just 10 minutes of contact time under optimal conditions. mdpi.comnih.govresearchgate.net The maximum adsorption capacity has been calculated to be a remarkable 356 mg of dye per gram of this compound nanosorbent. mdpi.comnih.govresearchgate.net The efficiency of the adsorption process is dependent on several factors, with optimal performance observed at a pH of 3. mdpi.comresearchgate.net The material also demonstrates excellent reusability; its removal efficiency remains stable even after three consecutive rounds of use following thermal regeneration. mdpi.comnih.gov

Data on Methylene Blue Adsorption by β-MgMoO₄

| Parameter | Optimal Value / Finding | Source |

| Adsorbent | β-Magnesium Molybdate (β-MgMoO₄) | mdpi.comnih.gov |

| Pollutant | Methylene Blue (MB) Cationic Dye | mdpi.comnih.gov |

| Maximum Adsorption Capacity | 356 mg/g | mdpi.comnih.govresearchgate.net |

| Optimal pH | 3 | mdpi.comresearchgate.net |

| Removal Efficiency | 99% | mdpi.comnih.govresearchgate.net |

| Contact Time for 99% Removal | 10 minutes (at 160 ppm MB conc.) | mdpi.comnih.govresearchgate.net |

| Reusability | Stable efficiency after 3 cycles | mdpi.comnih.gov |

Molybdate and Metal Ion Removal from Contaminated Waters

The application of this compound and other molybdate-containing materials in the purification of contaminated water is a growing area of research. These materials show potential for the removal of various pollutants, including dyes and heavy metal ions.

One study investigated the use of β-magnesium molybdate (β-MgMoO₄) as a nanosorbent for the removal of methylene blue, a cationic dye, from aqueous solutions. The research highlighted the efficiency of β-MgMoO₄ in this application, achieving a 99% removal rate under optimal conditions. imoa.infoamericanelements.com The optimal conditions for the removal of methylene blue were identified as a pH of 3, a contact time of 10 minutes, and an initial dye concentration of 160 ppm. imoa.infoamericanelements.com

While direct studies on the use of this compound for the removal of molybdate or other specific metal ions from water are not extensively documented in the reviewed literature, the broader class of molybdate compounds has been explored for such purposes. For instance, iron molybdate nanoparticles have been synthesized and utilized as a filter medium for the purification of arsenic-contaminated water. mdpi.com These filters proved effective in reducing high initial concentrations of arsenic to near-zero levels. mdpi.com Furthermore, research has been conducted on the removal of molybdate anions from water using adsorbents like zeolite-supported magnetite. nih.govengineeringlibrary.org

The principle behind the removal of pollutants by these materials often involves adsorption, where the contaminant adheres to the surface of the material. The effectiveness of this process is influenced by several factors, including the pH of the water, the concentration of the pollutant, and the temperature.

Adsorption Kinetics and Isotherm Studies

The study of adsorption kinetics and isotherms is crucial for understanding the efficiency and mechanism of a material as an adsorbent. In the case of β-magnesium molybdate (β-MgMoO₄) used for the removal of methylene blue dye, detailed kinetic and isotherm analyses have been performed. imoa.infoamericanelements.com

The kinetic investigation revealed that the adsorption process followed a pseudo-second-order model. imoa.infoamericanelements.com This model suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Thermodynamic studies indicated that the Langmuir isotherm model was the most suitable for describing the experimental adsorption data. imoa.infoamericanelements.com The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface and forms a monolayer. The maximum adsorption capacity of β-MgMoO₄ for methylene blue was calculated to be 356 mg/g based on the Langmuir model. imoa.infoamericanelements.com The adsorption process was also found to be spontaneous, favorable, and endothermic. imoa.infoamericanelements.com

The table below summarizes the key parameters from the adsorption studies of methylene blue on β-MgMoO₄.

| Adsorption Parameter | Value/Model | Source(s) |

| Kinetic Model | Pseudo-second-order | imoa.infoamericanelements.com |

| Isotherm Model | Langmuir | imoa.infoamericanelements.com |

| Maximum Adsorption Capacity (q_max) | 356 mg/g | imoa.infoamericanelements.com |

| Thermodynamic Nature | Spontaneous, Favorable, Endothermic | imoa.infoamericanelements.com |

Adsorbent Regeneration and Reusability

The ability to regenerate and reuse an adsorbent is a critical factor for its practical and economic viability in water treatment applications. Research on β-magnesium molybdate (β-MgMoO₄) as a nanosorbent for methylene blue removal has demonstrated its excellent reusability. imoa.infoamericanelements.com

Thermal regeneration, specifically calcination at 400 °C in an air atmosphere, was found to be an effective method for regenerating the spent β-MgMoO₄ adsorbent. imoa.info This process removes the adsorbed methylene blue from the surface of the nanosorbent, allowing it to be used in subsequent adsorption cycles.